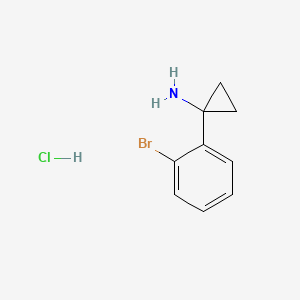
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride, also known as BCPPA, is a cyclic amine derivative with a wide range of applications in the scientific research field. BCPPA is a versatile compound that can be used in a variety of experiments and research studies. It can be used as a starting material for synthesizing other compounds, as a reagent for chemical reactions, or as a tool for studying the structure and function of biological systems. BCPPA is an important compound for the advancement of scientific research, and its various applications have been studied in detail.
Applications De Recherche Scientifique
Cyclopropyl Amine Synthesis The synthesis of cyclopropyl amines can be efficiently achieved through the reaction of enamines with Et3Al and CH2I2, yielding high-purity cyclopropyl amines. This method presents advantages over traditional cyclopropanation reagents, offering a promising approach for the preparation of such compounds (Kadikova et al., 2015).
Amine Radical Cation Reactions Tris(p-bromophenyl)amine radical cations have been utilized to promote oxidative ring-opening reactions of cyclopropyl silyl ethers, leading to ring-expanded ketones. The in situ generated amine radical cations have shown to enhance yields, showcasing a potential pathway for transformations involving cyclopropyl silyl ethers (Hasegawa et al., 2009).
Benzimidazole Derivatives Synthesis 1-(2-Bromophenyl)cyclopropan-1-amine hydrochloride has implications in the synthesis of benzimidazole derivatives. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to form 1-substituted benzimidazoles, indicating a potential application in the synthesis of such heterocyclic compounds (Lygin & Meijere, 2009).
Carbonic Anhydrase Inhibition Compounds incorporating bromophenol and cyclopropane moieties, similar in structure to this compound, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. The bromophenol derivatives demonstrated excellent inhibitory effects, highlighting potential therapeutic applications (Boztaş et al., 2015).
Synthesis of Cyclopropanone Dithioacetals The reaction of cyclopropyl phenyl sulfoxides with magnesium amide has led to the formation of cyclopropanone dithioacetals, indicating a method for synthesizing these compounds which could have implications in various chemical synthesis processes (Kobayashi et al., 2002).
Propriétés
IUPAC Name |
1-(2-bromophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-4-2-1-3-7(8)9(11)5-6-9;/h1-4H,5-6,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFJXDYDGAAUPO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Br)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

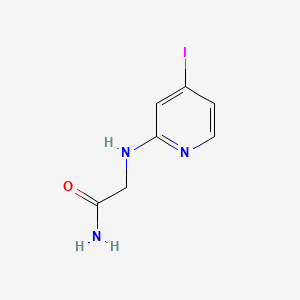
![3-[4-(Methylthio)phenoxy]propylamine](/img/structure/B578131.png)
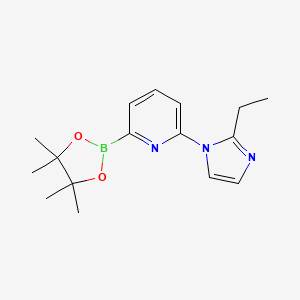
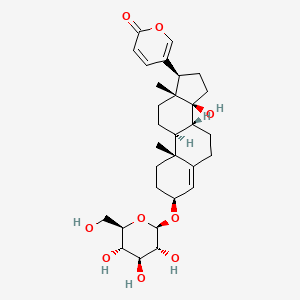
![2-Bromo-13,13-dimethyl-13H-indeno[1,2-b]anthracene](/img/structure/B578138.png)

![Octahydrocyclopenta[c]pyrrole-1-carboxylic acid hydrochloride](/img/structure/B578141.png)
![2-[2-(Cbz-amino)phenyl]-1,3-dioxolane](/img/structure/B578146.png)

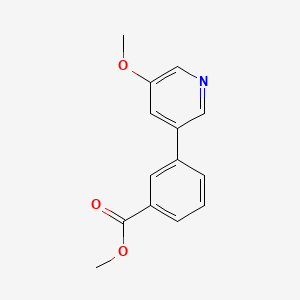
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B578149.png)


